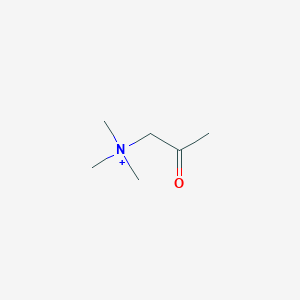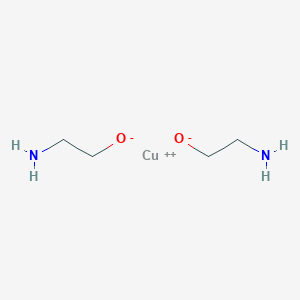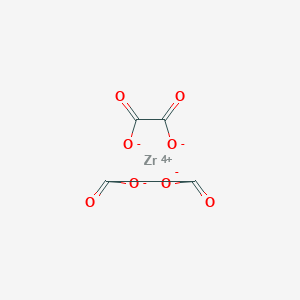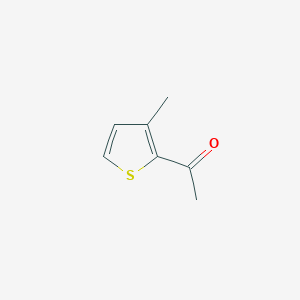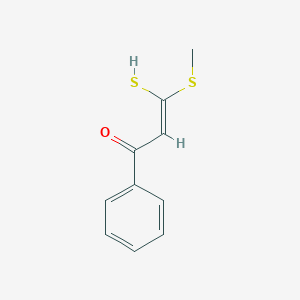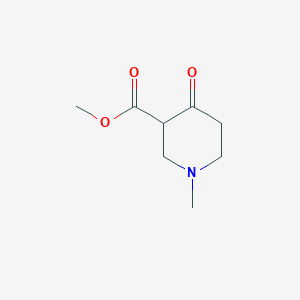
Ethyne, iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyne, iodo- is a chemical compound that is commonly used in scientific research. It is also known as iodine acetylene or ethynyl iodide. This compound is a halogenated alkyne that is used in various applications, including organic synthesis, biochemical research, and as a reagent in chemical reactions.
Mécanisme D'action
Ethyne, iodo- acts as an electrophile and can react with nucleophiles such as amines and thiols. It can also undergo addition reactions with alkenes and alkynes. The mechanism of action of ethyne, iodo- is dependent on the specific reaction it is involved in.
Effets Biochimiques Et Physiologiques
Ethyne, iodo- has been shown to have a range of biochemical and physiological effects. It has been used to label proteins and nucleic acids for detection and purification purposes. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyne, iodo- in lab experiments include its well-established synthesis method, its reactivity, and its ability to label proteins and nucleic acids. However, there are also limitations to its use. Ethyne, iodo- is a highly reactive compound and can be hazardous to handle. It is also expensive and may not be readily available in some laboratories.
Orientations Futures
For the use of ethyne, iodo- in scientific research include the development of new drugs and protein-ligand interaction assays.
Méthodes De Synthèse
Ethyne, iodo- is synthesized by reacting acetylene with iodine in the presence of a catalyst. The reaction is carried out in an inert solvent such as benzene or toluene. The product is then purified by distillation or chromatography. This synthesis method is commonly used in laboratories and has been well-established for many years.
Applications De Recherche Scientifique
Ethyne, iodo- is commonly used in scientific research as a reagent in chemical reactions. It is also used in organic synthesis to form carbon-carbon triple bonds. This compound is also used in biochemical research as a probe to study protein-ligand interactions. It has been used to label proteins and nucleic acids for detection and purification purposes.
Propriétés
Numéro CAS |
14545-08-5 |
|---|---|
Nom du produit |
Ethyne, iodo- |
Formule moléculaire |
C2HI |
Poids moléculaire |
151.93 g/mol |
Nom IUPAC |
iodoethyne |
InChI |
InChI=1S/C2HI/c1-2-3/h1H |
Clé InChI |
JCIVIRQSXLTMEF-UHFFFAOYSA-N |
SMILES |
C#CI |
SMILES canonique |
C#CI |
Autres numéros CAS |
14545-08-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



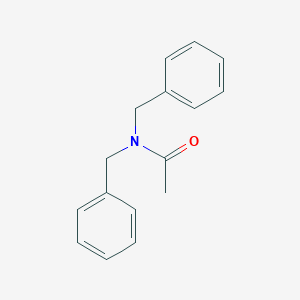
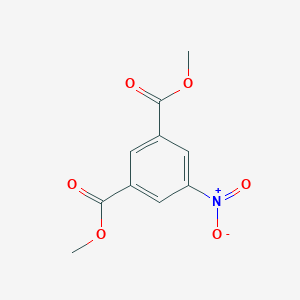

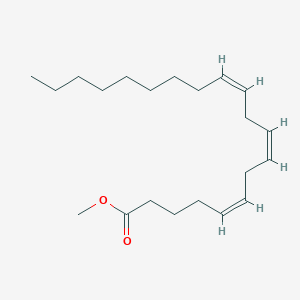
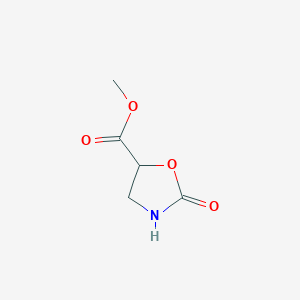
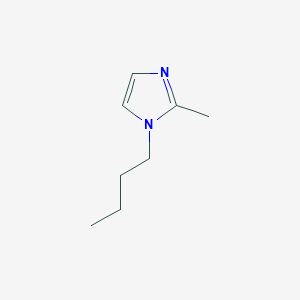
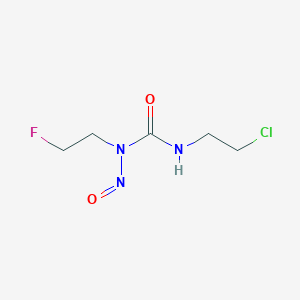
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
